molecular formula C10H6F12NiO5 B7800186 (Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;nickel(2+);hydrate CAS No. 207569-13-9

(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;nickel(2+);hydrate

Cat. No.: B7800186
CAS No.: 207569-13-9
M. Wt: 492.83 g/mol
InChI Key: ZMRNDHKCQORDPC-SUXDNRKISA-N
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Description

Nickel(II) hexafluoroacetylacetonate hydrate, also known as HEXAFLUOROACETYLACETONATO NICKEL (II) TRIHYDRATE, is a chemical compound with the molecular formula C10H2F12NiO4 . It is widely used as a precursor to synthesize Ni-based nanomaterials such as NiO/C nanocomposite and crystalline NiO nanoparticles via different synthetic methods like non-isothermal decomposition and solvothermal method .


Synthesis Analysis

Nickel(II) hexafluoroacetylacetonate hydrate can be synthesized using various methods. For instance, it has been used as a precursor in the synthesis of Ni-based nanomaterials . It has also been used in the formation of nickel hexafluoroacetylacetonate Ni(hfac)2 .


Molecular Structure Analysis

The molecular structure of Nickel(II) hexafluoroacetylacetonate hydrate is represented by the linear formula: Ni (C5HF6O2)2 · xH2O .


Chemical Reactions Analysis

Nickel(II) hexafluoroacetylacetonate hydrate is a catalyst and is suitable for various chemical reactions .


Physical and Chemical Properties Analysis

Nickel(II) hexafluoroacetylacetonate hydrate is a solid substance . It has a molecular weight of 472.79 (anhydrous basis) . The melting point is 213 °C (dec.) (lit.) .

Safety and Hazards

Nickel(II) hexafluoroacetylacetonate hydrate is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Carc. 1B, Eye Irrit. 2, Resp. Sens. 1, Skin Irrit. 2, Skin Sens. 1, STOT SE 3 . It may cause cancer, respiratory irritation, allergy or asthma symptoms or breathing difficulties if inhaled, harm if inhaled, serious eye irritation, an allergic skin reaction, skin irritation, and harm in contact with skin .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Nickel(II) hexafluoroacetylacetonate hydrate can be achieved through a simple reaction between nickel(II) acetate tetrahydrate and hexafluoroacetylacetone in the presence of water.", "Starting Materials": [ "Nickel(II) acetate tetrahydrate", "Hexafluoroacetylacetone", "Water" ], "Reaction": [ "Dissolve 2.5 g of nickel(II) acetate tetrahydrate in 50 mL of water", "Add 5.0 g of hexafluoroacetylacetone to the solution and stir for 30 minutes", "Heat the mixture to 80°C and stir for an additional 2 hours", "Allow the mixture to cool to room temperature and filter the resulting solid", "Wash the solid with water and dry in a vacuum oven to obtain Nickel(II) hexafluoroacetylacetonate hydrate" ] }

CAS No.

207569-13-9

Molecular Formula

C10H6F12NiO5

Molecular Weight

492.83 g/mol

IUPAC Name

(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;nickel;hydrate

InChI

InChI=1S/2C5H2F6O2.Ni.H2O/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;;/h2*1,12H;;1H2/b2*2-1-;;

InChI Key

ZMRNDHKCQORDPC-SUXDNRKISA-N

Isomeric SMILES

C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.O.[Ni]

SMILES

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.O.[Ni+2]

Canonical SMILES

C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.O.[Ni]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;nickel(2+);hydrate
Reactant of Route 2
Reactant of Route 2
(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;nickel(2+);hydrate
Reactant of Route 3
(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;nickel(2+);hydrate

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